4-chloro-3-(5-{(Z)-[1-(2-fluorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
4-CHLORO-3-(5-{[(5Z)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzoic acid moiety, a fluorinated phenyl group, and a diazinane ring
Preparation Methods
The synthesis of 4-CHLORO-3-(5-{[(5Z)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the diazinane ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where a fluorinated phenyl group is introduced into the diazinane ring.
Attachment of the furan ring: The furan ring is then attached to the diazinane structure through a series of coupling reactions.
Chlorination and benzoic acid formation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-CHLORO-3-(5-{[(5Z)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated and fluorinated positions, to introduce different functional groups.
Coupling Reactions: These reactions are used to attach additional aromatic or heterocyclic rings to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-3-(5-{[(5Z)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-CHLORO-3-(5-{[(5Z)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-3-(5-{[(5Z)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include other chlorinated benzoic acids, fluorinated phenyl compounds, and diazinane derivatives. These compounds share structural similarities but differ in their specific functional groups and overall structure. The uniqueness of 4-CHLORO-3-(5-{[(5Z)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Some similar compounds include:
4-Chlorobenzoic Acid: A simpler analog with only the chlorinated benzoic acid moiety.
2-Fluorophenyl Derivatives: Compounds with the fluorinated phenyl group but lacking the diazinane ring.
Diazinane Derivatives: Molecules with the diazinane ring but different substituents on the ring.
Properties
Molecular Formula |
C22H12ClFN2O6 |
---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
4-chloro-3-[5-[(Z)-[1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H12ClFN2O6/c23-15-7-5-11(21(29)30)9-13(15)18-8-6-12(32-18)10-14-19(27)25-22(31)26(20(14)28)17-4-2-1-3-16(17)24/h1-10H,(H,29,30)(H,25,27,31)/b14-10- |
InChI Key |
QIZMCSBSMVZTDR-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/C(=O)NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)C(=O)NC2=O)F |
Origin of Product |
United States |
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